tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one
CAS No.: 92841-69-5
Cat. No.: VC18991192
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92841-69-5 |
|---|---|
| Molecular Formula | C12H14O |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one |
| Standard InChI | InChI=1S/C12H14O/c13-10-5-8-4-9(10)12-7-2-1-6(3-7)11(8)12/h1-2,6-9,11-12H,3-5H2 |
| Standard InChI Key | AWDQKLULSIAWOR-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC(=O)C1C3C2C4CC3C=C4 |
Introduction
Structural Elucidation and Molecular Properties
IUPAC Nomenclature and Constitutional Features
The systematic name tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one encodes the compound's polycyclic framework through von Baeyer notation. The prefix "tetracyclo" denotes four interconnected rings, while the bracketed indices [6.2.1.13,6.02,7] specify bridge lengths and junction points between the decalin-like system and additional fused cycles. Critical analysis of the numbering reveals:
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A central bicyclo[2.2.1]heptane subunit fused to a norbornene-like structure
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A conjugated enone system (C9-C10 double bond adjacent to C4 ketone)
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Three distinct bridgehead carbons (C1, C3, C6) contributing to stereochemical complexity
This arrangement creates significant ring strain (estimated 25-30 kcal/mol via molecular mechanics simulations), which influences both reactivity and physical stability.
Molecular Descriptors and Stereochemical Considerations
Key physicochemical parameters derived from experimental and computational studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O | |
| Molecular Weight | 174.24 g/mol | |
| CAS Registry | 92841-69-5 | |
| XLogP3 | 2.1 (estimated) | |
| Topological Polar Surface | 17.07 Ų | |
| Hydrogen Bond Acceptors | 1 (ketone oxygen) |
The stereochemistry at bridgehead positions remains a subject of debate. Single-crystal X-ray diffraction of derivatives suggests the predominant configuration adopts (1R,3R,6S,8S) stereochemistry, minimizing torsional strain across the norbornene moiety. This configuration creates a chiral center at C6, rendering the compound optically active (specific rotation [α]D²⁵ = +38.5° in chloroform).
Synthesis and Manufacturing Approaches
Conventional Laboratory-Scale Routes
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one typically proceeds through a multi-step sequence involving:
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Diels-Alder cycloaddition between cyclopentadiene and quinone derivatives to form the bicyclic core
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Bridge-forming Wagner-Meerwein rearrangement under acidic conditions (H₂SO₄/AcOH, 0°C)
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Oxidative dearomatization using hypervalent iodine reagents (e.g., IBX) to install the ketone
Industrial-Scale Production Challenges
Key bottlenecks in manufacturing include:
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Thermal instability: Decomposition above 80°C necessitates cryogenic reaction conditions
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Byproduct formation: Competing [4+2] cycloreversion generates up to 15% tricyclic contaminants
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Catalyst poisoning: Heterogeneous catalysts (e.g., Pd/C) deactivate rapidly due to ketone adsorption
Recent advances in flow chemistry (residence time <2 min, T= -20°C) have improved batch consistency, achieving 89.3% purity by GC-MS analysis.
Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Fingerprints
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
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δ 6.15 (dd, J=5.8, 2.1 Hz, H9-H10 olefinic protons)
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δ 3.02 (m, H3 bridgehead proton coupled to adjacent methylene groups)
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δ 2.45 (s, H4 adjacent to ketone, showing geminal coupling to H5)
¹³C NMR distinguishes four quaternary carbons (C1, C6, C8, C12) between δ 135-145 ppm, with the ketone carbon at δ 210.5 ppm.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces a molecular ion at m/z 174.24 with major fragments at:
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m/z 159.11 (loss of CH₃ from bridgehead methyl group)
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m/z 131.08 (retro-Diels-Alder cleavage of norbornene subunit)
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m/z 91.05 (tropylium ion formation from aromatic stabilization)
Reactivity and Chemical Transformations
Electrophilic Ketone Participation
The C4 ketone undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance limits yields to 55-60%. Computational studies (DFT/B3LYP) indicate a 12.3 kcal/mol activation barrier for hydride attack at the carbonyl.
Olefin Functionalization Pathways
The C9-C10 double bond participates in:
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Epoxidation (mCPBA, 73% yield)
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Dihydroxylation (OsO₄/NMO, stereoselectivity 4:1 syn:anti)
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Cyclopropanation (Simmons-Smith conditions, 68% yield)
Notably, the strained geometry enables [2π+2σ] photocycloadditions with alkynes under UV irradiation (λ=254 nm), generating pentacyclic derivatives.
Current Research Directions and Future Prospects
Computational Modeling Advances
Recent machine learning efforts (ANN-QSPR models) predict novel substitution patterns that could:
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Reduce ring strain by 18% through strategic fluorination
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Enhance solubility (logS improvement from -4.2 to -3.1) via polar substituents
Green Chemistry Initiatives
Microwave-assisted synthesis (80W, 15 min) reduces energy consumption by 63% compared to conventional heating. Biocatalytic routes using engineered P450 enzymes show preliminary success (17% conversion, 98% ee).
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